5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~2~-HEXYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~2~-HEXYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazole and pyrimidine families. These compounds are known for their diverse applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~2~-HEXYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of 5-amino-1,3-dimethylpyrazole with appropriate aldehydes or ketones, followed by further functionalization to introduce the hexyl and trifluoromethyl groups . Industrial production methods often employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include bromine, hydrazine, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~2~-HEXYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~2~-HEXYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~2~-HEXYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
5-Amino-1,3-dimethylpyrazole: A precursor in the synthesis of various pyrazole derivatives.
3-(5-Difluoromethoxy-1-methyl-3-trifluoromethylpyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole: Another pyrazole derivative with different functional groups.
These compounds share some structural similarities but differ in their specific applications and reactivity.
Properties
IUPAC Name |
5-(1,3-dimethylpyrazol-4-yl)-N-hexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6O/c1-4-5-6-7-8-23-18(29)15-10-17-24-14(13-11-27(3)25-12(13)2)9-16(19(20,21)22)28(17)26-15/h9-11H,4-8H2,1-3H3,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIGPLGCKRWAJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CN(N=C3C)C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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